3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide
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Overview
Description
3,5-Dinitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide is a complex organic compound with the molecular formula C17H15Cl3N4O5 It is characterized by the presence of nitro groups, a trichloromethyl group, and a benzamide structure
Preparation Methods
The synthesis of 3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide typically involves multiple steps, starting with the nitration of a benzamide precursor. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid to introduce the nitro groups at the 3 and 5 positions of the benzamide ring. The trichloromethyl group is introduced through a chlorination reaction, which may involve reagents like thionyl chloride or phosphorus pentachloride. The final step involves the coupling of the trichloromethylated intermediate with 2-methylphenylamine under controlled conditions to form the desired compound.
Chemical Reactions Analysis
3,5-Dinitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3,5-Dinitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide involves its interaction with various molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The trichloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical and pharmacological studies.
Comparison with Similar Compounds
3,5-Dinitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide can be compared with other similar compounds, such as:
3,5-Dinitro-N-{2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl}benzamide: This compound has an additional methyl group on the aniline ring, which may affect its reactivity and biological activity.
3,5-Dinitro-N-{2,2,2-trichloro-1-(1-naphthylamino)ethyl}benzamide: The presence of a naphthyl group instead of a methylphenyl group can lead to differences in steric and electronic properties.
3,5-Dinitro-N-{2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl}benzamide: The substitution of chlorine atoms with bromine atoms can influence the compound’s chemical behavior and interactions.
Properties
Molecular Formula |
C16H13Cl3N4O5 |
---|---|
Molecular Weight |
447.7 g/mol |
IUPAC Name |
3,5-dinitro-N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H13Cl3N4O5/c1-9-4-2-3-5-13(9)20-15(16(17,18)19)21-14(24)10-6-11(22(25)26)8-12(7-10)23(27)28/h2-8,15,20H,1H3,(H,21,24) |
InChI Key |
FPMMXCSCQRIUHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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